molecular formula C9H14N3O8P B1581410 Cytosine arabinoside monophosphate CAS No. 30811-80-4

Cytosine arabinoside monophosphate

Katalognummer B1581410
CAS-Nummer: 30811-80-4
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: IERHLVCPSMICTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cytosine arabinoside (Ara-C) is a chemotherapy medication used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma . It is an antimetabolic agent that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle .


Synthesis Analysis

The synthesis of Ara-C involves its conversion to its active triphosphate form, cytosine arabinoside triphosphate (Ara-CTP). This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites .


Molecular Structure Analysis

Ara-C is a nucleoside analogue of deoxycytidine in which the ribose sugar has been replaced with an arabinose sugar. It has the same molecular weight as cytidine and differs in that the 2′ hydroxyl group is oriented in the trans position, resulting in metabolism similar to that of a deoxyribose sugar .


Chemical Reactions Analysis

Ara-C is metabolized intracellularly into its active triphosphate form (Ara-CTP). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .


Physical And Chemical Properties Analysis

Ara-C is an S-phase-specific drug, meaning its activity is specific to the S phase of the cell cycle. Prolonged exposure of cells to cytotoxic concentrations is critical to achieve maximum cytotoxic activity .

Wissenschaftliche Forschungsanwendungen

Application in Acute Leukemias Treatment

  • Field : Oncology
  • Summary : Cytarabine is used in the treatment of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and non-Hodgkin’s lymphoma . It is given by injection into a vein, under the skin, or into the cerebrospinal fluid .
  • Methods : In a phase I study, adults with relapsed and refractory acute leukemias received timed sequential, continuous infusion cytarabine 2 g/m2 over 72 hours (667 mg/m2/24 hours) beginning on day 1 and again on day 10 . The selective checkpoint 1 inhibitor SCH 900776 was administered as a 15- to 30-minute infusion on days 2, 3, 11, and 12 .
  • Results : Complete remissions occurred in 8 of 24 (33%) patients, with 7 of 8 at 40 mg/m2 or higher . Marrow blasts obtained pretreatment and during therapy showed increased phosphorylation of H2Ax after SCH 900776 beginning at 40 mg/m2, consistent with unrepaired DNA damage .

Application in Chronic Myelogenous Leukemia Treatment

  • Field : Oncology
  • Summary : Cytarabine is used in the treatment of chronic myelogenous leukemia (CML) . It is given by injection into a vein, under the skin, or into the cerebrospinal fluid .
  • Results : The outcomes can vary widely based on individual patient factors, but the drug has been shown to be effective in treating CML .

Application in Non-Hodgkin’s Lymphoma Treatment

  • Field : Oncology
  • Summary : Cytarabine is also used in the treatment of non-Hodgkin’s lymphoma . It is given by injection into a vein, under the skin, or into the cerebrospinal fluid .
  • Results : The outcomes can vary widely based on individual patient factors, but the drug has been shown to be effective in treating non-Hodgkin’s lymphoma .

Application in Preleukemic Syndromes Treatment

  • Field : Oncology
  • Summary : Cytarabine has been used in continuous infusions of low-dose ara-C (20 mg/M2/day for up to 21 days) in patients with preleukemic syndromes .
  • Methods : The drug is administered as a continuous infusion at a low dose for up to 21 days .
  • Results : Eleven of 16 patients demonstrated marked improvement in peripheral counts and transfusion requirements .

Application in Generalized Herpesvirus Infection Treatment

  • Field : Virology
  • Results : The outcomes can vary widely based on individual patient factors, but the drug has been shown to be effective in treating generalized herpesvirus infection .

Application in Controlling Glial Cells Proliferation

  • Field : Neuroscience
  • Summary : Cytarabine is also used in the study of the nervous system to control the proliferation of glial cells in cultures . The amount of glial cells has an important impact on neurons .
  • Results : The outcomes can vary widely based on the specific study being conducted, but the drug has been shown to be effective in controlling the proliferation of glial cells .

Safety And Hazards

Common side effects of Ara-C include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding. Other serious side effects include loss of consciousness, lung disease, and allergic reactions. Use during pregnancy may harm the baby . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Zukünftige Richtungen

Despite the apparent clinical benefits of Ara-C, drug resistance remains a major clinical problem. Research is ongoing to develop effective formulations and derivatives of Ara-C that cannot be deaminated and exhibit better pharmacokinetic parameters . There is also research into the transfer of IGF2BP3 through Ara-C-induced apoptotic bodies, which promotes the survival of recipient cells .

Eigenschaften

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHLVCPSMICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861605
Record name 4-Amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytosine arabinoside monophosphate

CAS RN

30811-80-4, 7075-11-8
Record name POLY C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aracytidine 5'-phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytosine arabinoside monophosphate
Reactant of Route 2
Reactant of Route 2
Cytosine arabinoside monophosphate
Reactant of Route 3
Cytosine arabinoside monophosphate
Reactant of Route 4
Reactant of Route 4
Cytosine arabinoside monophosphate
Reactant of Route 5
Reactant of Route 5
Cytosine arabinoside monophosphate
Reactant of Route 6
Cytosine arabinoside monophosphate

Citations

For This Compound
148
Citations
FW Perrino, H Miller, KA Ealey - Journal of Biological Chemistry, 1994 - Elsevier
Cytosine arabinoside monophosphate (araCMP) at the 3' terminus of DNA constitutes a lesion that impedes further synthesis by DNA polymerase alpha (DNA pol alpha). A biochemical …
Number of citations: 70 www.sciencedirect.com
FW Perrino, HL Mekosh - Journal of Biological Chemistry, 1992 - Elsevier
The incorporation of cytosine arabinoside monophosphate (araCMP) into DNA at internucleotide linkages by DNA polymerase alpha (DNA pol alpha) has been investigated by using …
Number of citations: 53 www.sciencedirect.com
R Spector - Journal of Pharmacology and Experimental …, 1982 - Citeseer
The pharmacokinetics and metabolism of [3H] cytosine arabinoside in the central nervous system were investigated. In vitro, the ability of rabbit brain slices and the isolated choroid …
Number of citations: 45 citeseerx.ist.psu.edu
C Ming-Yu, GA Fischer - Biochemical Pharmacology, 1968 - Elsevier
… cytosine arabinoside, cytosine arabinoside monophosphate, cytosine arabinoside diphos… The cytosine arabinoside monophosphate fraction from the column was reduced to 1.0 ml …
Number of citations: 405 www.sciencedirect.com
EM Piall, GW Aherne, VM Marks - British Journal of Cancer, 1979 - nature.com
A radioimmunoassay (RIA) for cytosine arabinoside (AraC) has been developed using antiserum raised in a sheep to an AraC monophosphate-ovalbumin conjugate. The antibody …
Number of citations: 68 www.nature.com
X Chen, KY Jung, DF Wiemer, AJ Wiemer… - … , Sulfur, and Silicon …, 2002 - Taylor & Francis
PHOSPHONATE ANALOGUES OF CYTOSINE ARABINOSIDE MONOPHOSPHATE Xuemei Chen,a Kang-Yeoun Jung,a,c David F. Wiemer,a Andrew J. Wiemer … PHOSPHONATE …
Number of citations: 5 www.tandfonline.com
C Harrington, FW Perrino - Journal of Biological Chemistry, 1995 - ASBMB
… a specific initiation site for polymerase α-primase (pol α-primase) were used to measure the effects of cytosine arabinoside triphosphate and cytosine arabinoside monophosphate (…
Number of citations: 40 www.jbc.org
GMR Carbone, CV Catapano, DJ Fernandes - Biochemical pharmacology, 2001 - Elsevier
Previous studies have demonstrated that cytosine arabinoside (araC) induces an accumulation of Okazaki fragments, while fludarabine (FaraA) inhibits Okazaki fragment synthesis. We …
Number of citations: 9 www.sciencedirect.com
JS Wiley, RK Woodruff, GP Jamieson… - Australian and New …, 1987 - Wiley Online Library
The place of cytosine arabinoside (araC) in the treatment of T‐cell acute lymphoblastic leukemia was studied by measuring nucleoside transport sites and the conversion of araC to its …
Number of citations: 24 onlinelibrary.wiley.com
JC Drake, KR Hande, RW Fuller, BA Chabner - Biochemical Pharmacology, 1980 - Elsevier
… In addition, deoxycytidylate deaminase, which degrades cytosine arabinoside monophosphate to the inactive uracil arabinoside monophosphate (K, = 9 x 10e4 M), was competitively …
Number of citations: 34 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.